

R-112 off-target effects and how to mitigate them

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Compound of Interest

Compound Name: R-112

Cat. No.: B1683785

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It appears there are two distinct compounds referred to as **R-112** or with similar designations in recent research. To provide you with the most accurate and relevant technical support information, please clarify which compound you are working with:

- **R-112** (Syk Kinase Inhibitor): An investigational compound developed for the treatment of allergic rhinitis.[1][2] Its primary mechanism of action is the inhibition of spleen tyrosine kinase (Syk).[1][3][4]
- PT-112: A novel platinum-pyrophosphate conjugate under development for cancer therapy.[5]

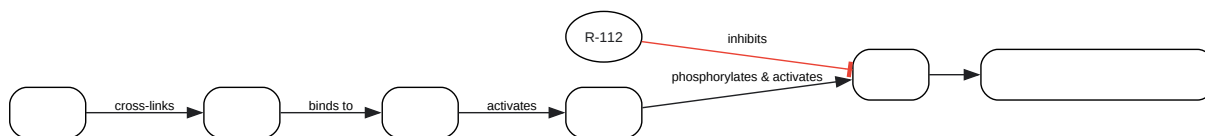
Below is a preliminary overview based on the initial search results for both compounds. Once you specify the compound of interest, a comprehensive technical support center with detailed troubleshooting guides, FAQs, experimental protocols, and visualizations can be generated.

Option 1: R-112 (Syk Kinase Inhibitor)

Technical Support Center Overview

This section would focus on potential off-target effects related to the inhibition of spleen tyrosine kinase (Syk) and strategies to mitigate them in a research setting.

Diagram of the Core Signaling Pathway



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Caption: IgE-mediated activation of the Syk signaling pathway in mast cells and its inhibition by **R-112**.

Frequently Asked Questions (FAQs) - Preliminary

Q1: What is the primary mechanism of action for **R-112**?

A1: **R-112** is an ATP-competitive inhibitor of spleen tyrosine kinase (Syk).[4] It blocks the activation of mast cells and basophils triggered by IgE receptor cross-linking, thereby inhibiting degranulation, lipid mediator production, and cytokine production.[4]

Q2: What are the known on-target effects of **R-112** in cellular assays?

A2: **R-112** has been shown to inhibit:

- Tryptase release from mast cells (EC₅₀ = 353 nmol/L)[4]
- Histamine release from basophils (EC₅₀ = 280 nmol/L for anti-IgE induction, 490 nmol/L for dust mite allergen induction)[4]
- Leukotriene C4 production[4]
- Production of various proinflammatory cytokines[4]

Quantitative Data Summary

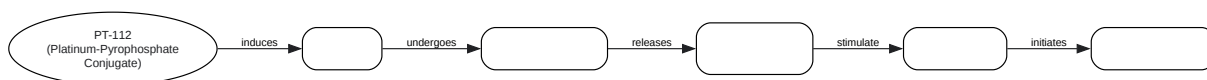
Parameter	Value	Cell Type/Assay	Reference
Ki (Syk inhibition)	96 nmol/L	Biochemical Assay	[4]
EC50 (Tryptase release)	353 nmol/L	Mast Cells	[4]
EC50 (Histamine release)	280 nmol/L	Basophils (anti-IgE)	[4]
EC50 (Histamine release)	490 nmol/L	Basophils (allergen)	[4]

Option 2: PT-112 (Platinum-Pyrophosphate Anticancer Agent)

Technical Support Center Overview

This section would address potential off-target effects and toxicities associated with a platinum-based chemotherapeutic, focusing on its unique pyrophosphate moiety and strategies for managing these effects in preclinical models.

Diagram of the Proposed Mechanism of Action



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Caption: Proposed mechanism of PT-112 inducing immunogenic cell death.

Frequently Asked Questions (FAQs) - Preliminary

Q1: What is PT-112 and how does it differ from other platinum-based drugs?

A1: PT-112 is a novel platinum-pyrophosphate conjugate.[5] The pyrophosphate moiety is designed to alter the cellular mechanisms of action to improve efficacy and limit toxicity compared to conventional platinum derivatives.[5]

Q2: What is the proposed mechanism of action for PT-112?

A2: PT-112 induces cytotoxic effects in a variety of cancer cell lines.[5] This cell death is associated with the emission of danger signals that can initiate an anticancer immune response, a process known as immunogenic cell death.[5]

Q3: What is the range of in vitro potency for PT-112?

A3: The half-maximal inhibitory concentration (IC50) for PT-112 varies across different human cancer cell lines, ranging from 0.287 μ M to 222.14 μ M in a 72-hour assay.[5]

To proceed with building the detailed technical support center you requested, please specify whether you are working with **R-112** (Syk Kinase Inhibitor) or PT-112 (Platinum-Pyrophosphate Anticancer Agent).

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References

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- 4. Identification of the Syk kinase inhibitor R112 by a human mast cell screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]

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